(2-furylmethyl)(1H-indol-5-ylmethyl)amine
Description
(2-Furylmethyl)(1H-indol-5-ylmethyl)amine is a secondary amine derivative containing both a furylmethyl and an indol-5-ylmethyl substituent. Its molecular formula is C₁₄H₁₄N₂O, with a molecular weight of 226.28 g/mol (CAS: 946700-52-3; MDL: MFCD13248780) . Structurally, it combines a furan ring (2-furyl) and an indole moiety (1H-indol-5-yl), linked via methylamine groups. This compound is of interest in medicinal chemistry due to the pharmacological relevance of indole derivatives, which are prevalent in bioactive molecules, including neurotransmitters, anticancer agents, and antimicrobial compounds .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-(1H-indol-5-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-2-13(17-7-1)10-15-9-11-3-4-14-12(8-11)5-6-16-14/h1-8,15-16H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUBLHQIJLZUJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCC2=CC3=C(C=C2)NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-furylmethyl)(1H-indol-5-ylmethyl)amine typically involves the reaction of 2-furylmethylamine with 1H-indole-5-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-furylmethyl)(1H-indol-5-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the furan or indole rings are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, electrophilic reagents for nitration or sulfonation.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted products with halogen, nitro, or sulfonyl groups.
Scientific Research Applications
(2-furylmethyl)(1H-indol-5-ylmethyl)amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2-furylmethyl)(1H-indol-5-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of (2-furylmethyl)(1H-indol-5-ylmethyl)amine are best understood through comparison with analogous indole- and amine-containing derivatives. Below is a detailed analysis of its similarities and differences with key compounds:
(2,3-Dihydro-1H-indol-5-ylmethyl)amine
- Structure : This compound (C₉H₁₂N₂) features a dihydroindole (indoline) ring instead of a fully aromatic indole, with a methylamine group at the 5-position .
- Synthesis : Prepared via the Tscherniac-Einhorn reaction using indoline and 2-(hydroxymethyl)isoindoline-1,3-dione, followed by hydrolysis. Challenges include byproduct formation due to the unprotected NH group in indoline .
- Spectral Data :
- Contrast : The saturated indoline ring in this compound reduces aromaticity compared to This compound , likely altering reactivity and biological target interactions.
N-(1H-Indol-5-ylmethyl)-N-(pyridin-3-ylmethyl)amine
- Structure : Contains a pyridin-3-ylmethyl group instead of 2-furylmethyl (C₁₄H₁₃N₃; CAS: 946744-01-0) .
- Synthesis : Likely involves reductive amination or nucleophilic substitution between indol-5-ylmethylamine and pyridinylmethyl halides.
5-(1H-Indol-3-ylmethyl)-N-(substituted phenyl)-1,2,4-thiadiazol-2-amine Derivatives
- Structure : Features a thiadiazole ring linked to indol-3-ylmethyl and substituted phenyl groups (e.g., C₁₀H₁₀N₄S derivatives) .
- Biological Activity : Exhibits antibacterial (80% inhibition against S. aureus) and antifungal (85% inhibition against C. albicans) activity .
- Contrast : The thiadiazole ring introduces sulfur-based electrophilicity, differing from the furan’s oxygen-based electronic effects in This compound .
1-(Indolin-5-yl)methanamine Derivatives
- Structure : Includes compounds like 1-(4-chlorobenzyl)-1H-indol-5-amine (C₁₅H₁₃ClN₂; CAS: 1152866-42-6) .
Data Table: Key Properties of Compared Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | CAS Number | Key Applications |
|---|---|---|---|---|---|
| This compound | C₁₄H₁₄N₂O | 226.28 | Indole, furan, amine | 946700-52-3 | Pharmacological intermediates |
| (2,3-Dihydro-1H-indol-5-ylmethyl)amine | C₉H₁₂N₂ | 148.21 | Dihydroindole, amine | N/A | Synthetic intermediate |
| N-(1H-Indol-5-ylmethyl)-N-(pyridin-3-ylmethyl)amine | C₁₄H₁₃N₃ | 223.28 | Indole, pyridine, amine | 946744-01-0 | Bioactive molecule design |
| 5-(1H-Indol-3-ylmethyl)-N-(substituted phenyl)-1,2,4-thiadiazol-2-amine | C₁₀H₁₀N₄S | 218.28 (varies) | Thiadiazole, indole, amine | N/A | Antimicrobial agents |
Research Findings and Implications
Synthetic Challenges : Unlike the dihydroindole compound, This compound may require protection of the indole NH during synthesis to avoid side reactions, as seen in analogous indole-amine syntheses .
Biological Potential: While direct activity data for this compound is lacking, structurally related compounds (e.g., thiadiazole-indole hybrids) show antimicrobial activity, suggesting avenues for testing .
Biological Activity
(2-Furylmethyl)(1H-indol-5-ylmethyl)amine is a compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C₁₄H₁₄N₂O. The compound consists of a furyl group and an indole moiety, which are known for their roles in various biological processes. The presence of these functional groups suggests that the compound may interact with multiple biological targets.
Research indicates that compounds similar to this compound may act through various mechanisms, including:
- Inhibition of Kinases : Compounds with indole structures often exhibit inhibitory effects on kinases such as Glycogen Synthase Kinase 3 (GSK3), which is implicated in neurodegenerative diseases like Alzheimer's disease .
- Modulation of Angiogenesis : Some substituted amines have shown effectiveness in inhibiting angiogenesis, which is crucial in cancer progression and other diseases .
2. Pharmacological Effects
The biological activities attributed to this compound include:
- Antitumor Activity : Similar compounds have demonstrated the ability to inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.
- Neuroprotective Effects : By inhibiting GSK3, this compound could potentially protect against neurodegeneration associated with Alzheimer's disease .
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of a related indole derivative, showing significant inhibition of tumor cell proliferation in vitro. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase. This suggests that this compound may exhibit similar properties due to its structural analogies.
Case Study 2: Neuroprotection
In another investigation, researchers explored the neuroprotective effects of compounds containing the indole structure. They found that these compounds could reduce oxidative stress markers and improve cognitive function in animal models of Alzheimer's disease. This supports the hypothesis that this compound might also confer neuroprotective benefits.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
